![molecular formula C22H26N6O2 B1202446 11-(2-methylpropyl)-3-[2-(morpholin-4-yl)ethyl]-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B1202446.png)
11-(2-methylpropyl)-3-[2-(morpholin-4-yl)ethyl]-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
LSM-27020 is a quinoxaline derivative.
Aplicaciones Científicas De Investigación
Chemistry and Cyclization Reactions
This compound is related to the study of chemistry and cyclization reactions in heterocyclic compounds. For instance, research by Badr et al. (1992) focused on the treatment and reactions of similar pyrimido thienoquinoxaline derivatives, which are crucial in understanding the chemical properties and reactivity of such compounds (Badr et al., 1992).
Synthesis of Pyrroloquinoxalines
The synthesis of pyrroloquinoxalines, a process involving 1,3-dipolar cycloaddition reaction, is an important area of research related to this compound. Kim et al. (1990) provided insights into the transformation processes involved in the synthesis of related quinoxaline derivatives (Kim et al., 1990).
Development of Novel Derivatives
Research on developing new derivatives from quinoline and quinoxaline compounds, such as by Molina et al. (1993), is relevant for understanding the potential applications of the compound . These studies highlight methods for synthesizing novel heterocyclic compounds with potential applications in various fields (Molina et al., 1993).
Antimicrobial and Anti-Inflammatory Properties
Research conducted by Rajanarendar et al. (2012) on similar pyrimidoquinolines demonstrated their potential in antimicrobial and anti-inflammatory applications. This suggests possible biomedical applications for the compound (Rajanarendar et al., 2012).
In Vitro Antibacterial Evaluation
Studies on the antibacterial properties of related quinoxaline derivatives, such as the work by Afrough et al. (2019), are significant in assessing the potential biomedical uses of these compounds (Afrough et al., 2019).
Novel Synthesis Methods
Research on novel synthesis methods of related compounds, like the work of Azizian et al. (2005), can provide insights into efficient production techniques that could be applicable to the compound of interest (Azizian et al., 2005).
Propiedades
Nombre del producto |
11-(2-methylpropyl)-3-[2-(morpholin-4-yl)ethyl]-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one |
|---|---|
Fórmula molecular |
C22H26N6O2 |
Peso molecular |
406.5 g/mol |
Nombre IUPAC |
17-(2-methylpropyl)-13-(2-morpholin-4-ylethyl)-2,9,13,15,17-pentazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),14-heptaen-12-one |
InChI |
InChI=1S/C22H26N6O2/c1-15(2)13-28-20-18(19-21(28)25-17-6-4-3-5-16(17)24-19)22(29)27(14-23-20)8-7-26-9-11-30-12-10-26/h3-6,14-15H,7-13H2,1-2H3 |
Clave InChI |
UZEDOLZGHXNXQZ-UHFFFAOYSA-N |
SMILES |
CC(C)CN1C2=C(C3=NC4=CC=CC=C4N=C31)C(=O)N(C=N2)CCN5CCOCC5 |
SMILES canónico |
CC(C)CN1C2=C(C3=NC4=CC=CC=C4N=C31)C(=O)N(C=N2)CCN5CCOCC5 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




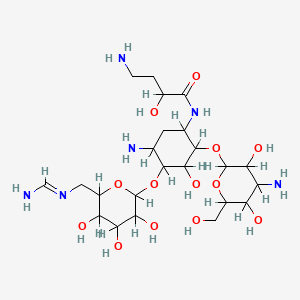


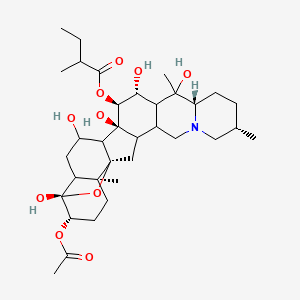

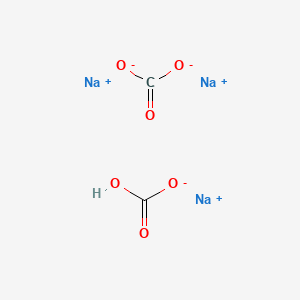
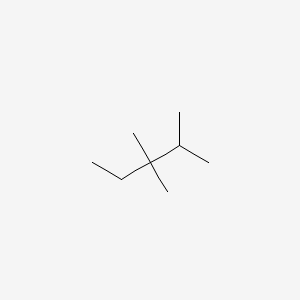
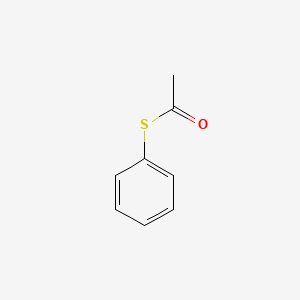
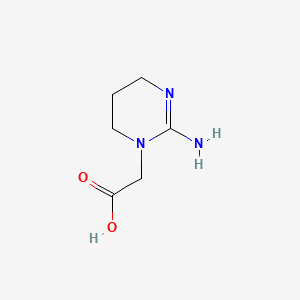


![Decasodium;[(2R,3S,4R,5R)-1-oxo-1-[3-[[(2R,3S,4R,5R)-2,3,4,5,6-pentasulfonatooxyhexanoyl]amino]propylamino]-2,4,5,6-tetrasulfonatooxyhexan-3-yl] sulfate](/img/structure/B1202382.png)
![7-[3-[(2-Cyclohexyl-2-oxoethylidene)amino]-2,5-dioxoimidazolidin-4-yl]heptanoic acid](/img/structure/B1202385.png)